4-(2-Bromo-1,1,2-trifluoroethoxy)phenol
Description
4-(2-Bromo-1,1,2-trifluoroethoxy)phenol is a halogenated aromatic compound featuring a phenol core substituted at the para position with a 2-bromo-1,1,2-trifluoroethoxy group. This structure combines the electron-withdrawing effects of fluorine and bromine atoms with the ether linkage, conferring unique physicochemical properties. The bromine atom enhances lipophilicity and reactivity in substitution reactions, while the trifluoroethoxy group contributes to steric bulk and metabolic stability.
Properties
CAS No. |
88553-86-0 |
|---|---|
Molecular Formula |
C8H6BrF3O2 |
Molecular Weight |
271.03 g/mol |
IUPAC Name |
4-(2-bromo-1,1,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H |
InChI Key |
IYRLDLOINRKFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC(C(F)Br)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2-Bromo-1,1,2-trifluoroethoxy)phenol with three structurally related compounds:
Key Findings and Implications
Halogen Effects : Bromine increases reactivity and lipophilicity relative to chlorine, making it preferable for catalytic applications but challenging for solubility-driven designs .
Functional Group Diversity : Ethers (e.g., trifluoroethoxy) offer metabolic stability, while amines (e.g., trifluoroethylamine) enable ionic interactions critical in receptor binding .
Heterocyclic Advantages : Triazolone derivatives balance hydrogen-bonding capacity and steric effects, optimizing pharmacokinetic profiles .
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